molecular formula C15H18N8O2 B6232415 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 2580201-61-0

1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6232415
CAS RN: 2580201-61-0
M. Wt: 342.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an orally active, non-ATP-competitive cyclin kinase-directed inhibitor . It is also known as PD-0332991, Ibrance .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It has been used in the design and synthesis of anti-tubercular agents . The discovery of extensive intestinal metabolism and major metabolites helped refine the design strategy .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its IUPAC name is 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one dihydrochloride .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It has been identified as a promising therapeutic target for hematologic-oncology indications, including multiple myeloma and certain leukemia .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 484 . It is soluble in DMSO but insoluble in water .

Mechanism of Action

This compound is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It has been approved for the treatment of locally advanced or metastatic breast cancer .

Safety and Hazards

The compound is associated with certain safety hazards. It has been labeled with the GHS07 signal word “Warning” and has hazard statements H302-H315-H319-H335 .

Future Directions

The compound has shown potential for further development. It has been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Future studies are needed to address exposure–efficacy relationships to further improve dosing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione' involves the reaction of 5-(piperazin-1-yl)-2-nitropyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a reducing agent to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "5-(piperazin-1-yl)-2-nitropyridine", "1-methyl-3,7-dihydro-1H-purine-2,6-dione", "Reducing agent" ], "Reaction": [ "Step 1: Reduction of 5-(piperazin-1-yl)-2-nitropyridine with a reducing agent to form 5-(piperazin-1-yl)-2-aminopyridine", "Step 2: Reaction of 5-(piperazin-1-yl)-2-aminopyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a suitable solvent and a base to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione", "Step 3: Cyclization of the intermediate with a suitable cyclizing agent to form the final product '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione'" ] }

CAS RN

2580201-61-0

Product Name

1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Molecular Formula

C15H18N8O2

Molecular Weight

342.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.